cis-2-(5-Methyl-2-thenoyl)cyclohexane-1-carboxylic acid
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Overview
Description
cis-2-(5-Methyl-2-thenoyl)cyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C13H16O3S It is a derivative of cyclohexane, featuring a carboxylic acid group and a 5-methyl-2-thenoyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(5-Methyl-2-thenoyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Cyclohexane Derivatization: Cyclohexane is first functionalized to introduce the carboxylic acid group.
Thenoyl Substitution: The 5-methyl-2-thenoyl group is introduced through a substitution reaction, often using a suitable thenoyl chloride derivative.
Cis-Configuration Control: The cis-configuration is ensured through specific reaction conditions, such as temperature control and the use of stereoselective catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions, utilizing optimized reaction conditions to maximize yield and purity. The process typically includes:
Raw Material Preparation: High-purity cyclohexane and thenoyl chloride derivatives are prepared.
Reaction Optimization: Reaction parameters such as temperature, pressure, and catalyst concentration are optimized.
Purification: The product is purified using techniques like recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-2-(5-Methyl-2-thenoyl)cyclohexane-1-carboxylic acid can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halogen groups.
Major Products Formed:
Oxidation: Formation of corresponding ketones or alcohols.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing reaction rates and selectivity.
Biology:
Biochemical Studies: Utilized in studies to understand enzyme-substrate interactions and metabolic pathways.
Medicine:
Drug Development: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
Material Science: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of cis-2-(5-Methyl-2-thenoyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the activity of the target molecule and influencing biochemical pathways. Specific pathways and targets depend on the context of its application, such as inhibiting bacterial growth in antimicrobial studies or modulating inflammatory responses in medical research.
Comparison with Similar Compounds
trans-2-(5-Methyl-2-thenoyl)cyclohexane-1-carboxylic acid: Differing in the configuration around the cyclohexane ring.
2-(5-Methyl-2-thenoyl)cyclohexane-1-carboxylic acid: Lacking the cis-configuration specificity.
5-Methyl-2-thenoyl derivatives: Compounds with similar thenoyl groups but different core structures.
Uniqueness: cis-2-(5-Methyl-2-thenoyl)cyclohexane-1-carboxylic acid is unique due to its specific cis-configuration, which can influence its reactivity and interaction with other molecules. This configuration can lead to different physical and chemical properties compared to its trans-counterpart or other derivatives.
Properties
IUPAC Name |
(1S,2R)-2-(5-methylthiophene-2-carbonyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3S/c1-8-6-7-11(17-8)12(14)9-4-2-3-5-10(9)13(15)16/h6-7,9-10H,2-5H2,1H3,(H,15,16)/t9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MURFZGFKKQTDSM-ZJUUUORDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)C2CCCCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)C(=O)[C@@H]2CCCC[C@@H]2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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